Diacid of Sacubitril/Sacubitril Desethyl Impurity/Sacubitrilat
Description
Sacubitrilat (LBQ657), also referred to as the Diacid of Sacubitril or Sacubitril Desethyl Impurity, is the active metabolite of the prodrug Sacubitril, a component of the angiotensin receptor-neprilysin inhibitor (ARNI) LCZ696 (Sacubitril/Valsartan) . Sacubitril is hydrolyzed via esterases to Sacubitrilat, which inhibits neprilysin (NEP), enhancing natriuretic peptides and mitigating heart failure progression . Sacubitrilat’s molecular formula is C22H25NO5 (CAS: 149709-44-4), with a molecular weight of 383.44 g/mol .
Recent studies highlight its dual therapeutic roles:
- Cardiovascular: Reduces hospitalization and mortality in heart failure patients by 21% compared to enalapril .
- Oncology: Acts as a histone deacetylase (HDAC) inhibitor, inducing apoptosis in colorectal (SW-480) and breast (MDA-MB-231) cancer cells .
Pharmacokinetically, Sacubitrilat accumulates 1.6-fold in plasma after multiple doses, with renal clearance dependent on glomerular filtration rate .
Properties
IUPAC Name |
4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBNVUFHFMVMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Esterification Pathway
A prominent method described in patent literature involves the cyclization of (S)-1-(aminobenzyl)-2-naphthol with 2R-methyl-4-oxo-butyric acid derivatives, followed by ring opening, esterification, and amidation steps (WO2016119574A1). This route offers advantages such as the use of industrial raw materials, simplicity, and environmental friendliness.
Synthesis via Succinic Anhydride and Esterification
Another well-documented approach involves the reaction of succinic anhydride with amino acid derivatives, followed by esterification with ethanol. This method is detailed in chemical synthesis literature and patent disclosures, emphasizing the use of succinic anhydride in the presence of triethylamine and sodium carbonate, under controlled temperature conditions to produce Sacubitril sodium with high purity (ChemicalBook).
Enzymatic and Chiral Catalysis
Recent innovations include enzymatic catalytic reactions, such as the use of ω-transaminase and phosphopyridoxal, to prepare intermediates of Sacubitril. These methods aim to enhance stereoselectivity and reduce the reliance on chiral starting materials, thus streamlining the synthesis process (PMC article).
Deprotection and Intermediate Formation
The synthesis of Sacubitril involves deprotection reactions of intermediates, often utilizing acid or base hydrolysis, followed by purification via preparative HPLC. These steps are crucial for removing protecting groups and isolating the active compound with high purity (>99%) (Bmanaj.org).
Detailed Reaction Schemes and Data Tables
Critical Analysis of Methods
Industrial Feasibility: The methods employing succinic anhydride and esterification are scalable, with high yields (~100 g per batch) and high purity (>99%), suitable for commercial production.
Environmental and Cost Considerations: Routes utilizing enzymatic catalysis and chiral induction agents such as Betti base are more environmentally friendly but may involve higher costs and complex reaction conditions.
Impurities and Degradation Products: Studies indicate formation of impurities such as desethyl-sacubitril and lactam derivatives during synthesis and storage, which necessitate rigorous purification steps like preparative HPLC and characterization via LC-MS and NMR (Bmanaj.org).
Chemical Reactions Analysis
Types of Reactions
Sacubitrilat undergoes various chemical reactions, including:
Oxidation: Sacubitrilat can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert Sacubitrilat back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the Sacubitrilat molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Sacubitrilat, also known as LBQ657, is the active metabolite of the prodrug sacubitril . Sacubitril, a neprilysin inhibitor, has gained prominence in combination with valsartan for treating heart failure . Research has explored sacubitrilat's potential beyond its established role, identifying new derivatives and investigating its anticancer properties .
Scientific Research Applications
Sacubitril as a Prodrug: Sacubitril is a prodrug that the body must metabolize into sacubitrilat to exert its therapeutic effects . After oral administration, sacubitril-valsartan is rapidly hydrolyzed . Carboxylesterase 1 (CES1) is responsible for sacubitril activation .
Sacubitril Derivatives: Twenty-two new sacubitril derivatives have been synthesized as potential lead compounds for various biologically active targets . These derivatives were screened for antifungal, antibacterial, and anti-TB activities and correlated with molecular docking studies .
Sacubitrilat as an Anticancer Agent: Sacubitrilat has demonstrated anticancer activity against colorectal cancer (SW-480) and triple-negative breast cancer (MDA-MB-231) cells . It arrests the cell cycle at the G0/G1 phase and induces apoptotic-mediated cell death . Sacubitrilat inhibits histone deacetylase (HDAC) isoforms, increases the protein expression of tumor-suppressor p53 and pro-apoptotic markers (Bax and Bid), and decreases the expression of anti-apoptotic proteins Bcl2 and Nrf2 .
Sacubitril/Valsartan and Heart Failure: Sacubitril, in combination with valsartan, has shown a superior reduction in mortality and morbidity compared with enalapril for treating heart failure with reduced ejection fraction (HFrEF) . Sacubitril/valsartan reduces plasma Cmax and AUC and 24-h urinary excretion of furosemide . Studies indicate that sacubitril-valsartan may increase short-term peritoneal ultrafiltration (PUF) and total output in patients undergoing peritoneal dialysis (PD) .
Mechanism of Action
Sacubitrilat exerts its effects by inhibiting neprilysin, a neutral endopeptidase that degrades natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. These peptides are involved in vasodilation, natriuresis, and diuresis, which help reduce blood pressure and fluid overload. By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to enhanced cardiovascular benefits .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sacubitrilat is structurally and functionally distinct from related compounds. Below is a comparative analysis:
Sacubitrilat vs. Sacubitril
Sacubitrilat vs. SAHA (Vorinostat)
SAHA, a pan-HDAC inhibitor approved for T-cell lymphoma, shares mechanistic similarities with Sacubitrilat:
Sacubitrilat vs. Omapatrilat
Omapatrilat, a dual NEP/ACE inhibitor, contrasts with Sacubitrilat’s specificity:
Sacubitrilat vs. Other HDAC Inhibitors
Compared to experimental HDAC inhibitors (B65, BDS, BIR, NPV), Sacubitrilat has unique advantages:
| Compound | HDAC6 Affinity (ΔG, kcal/mol) | Clinical Status |
|---|---|---|
| Sacubitrilat | -7.2 (HDAC6) | Phase IV (HF), Preclinical (cancer) |
| NPV | -9.1 (HDAC6) | Preclinical |
| Panobinostat | -8.5 (HDAC6) | Approved (Myeloma) |
ΔG = Binding energy; lower values indicate stronger affinity.
Research Findings and Implications
- Oncology: Sacubitrilat downregulates HDACs 1/3/4/5/6/7/9/10/11 in SW-480 cells, upregulating pro-apoptotic Bax/Bid and suppressing Bcl2 .
- Pharmacokinetics : Sacubitrilat exposure increases 2.1-fold in moderate hepatic impairment and correlates with renal dysfunction .
- Impurity Profile : Sacubitril-related impurities (e.g., Sacubitril Impurity 30, CAS: 2514965-95-6) are monitored via HPLC, with total impurities <0.15% in commercial batches .
Biological Activity
The compound known as Diacid of Sacubitril/Sacubitril Desethyl Impurity/Sacubitrilat is an active metabolite derived from sacubitril, a drug primarily used in the treatment of heart failure. This article delves into its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Sacubitril functions as a neprilysin inhibitor, which leads to increased levels of natriuretic peptides by preventing their breakdown. This mechanism enhances vasodilation, promotes natriuresis (excretion of sodium in urine), and reduces blood pressure. The active metabolite LBQ657 (also known as sacubitrilat) exhibits similar properties, contributing to the overall efficacy of the drug in heart failure management .
Cardiovascular Effects
Sacubitril/sacubitrilat has been shown to significantly improve cardiovascular outcomes in patients with heart failure. The PARADIGM-HF study demonstrated that sacubitril/valsartan (a combination of sacubitril with valsartan) reduced the risk of mortality and hospitalization due to heart failure compared to enalapril, a standard therapy .
- Key Findings from PARADIGM-HF Study:
- Primary Composite Outcome:
- Death from cardiovascular causes or first hospitalization for heart failure: 21.8% (sacubitril/valsartan) vs. 26.5% (enalapril).
- Mortality Reduction:
- Primary Composite Outcome:
Anticancer Activity
Recent studies have explored the repurposing of sacubitrilat for anticancer applications. In vitro studies revealed that sacubitrilat exhibits significant anticancer activity against colorectal cancer (SW-480) and triple-negative breast cancer (MDA-MB-231). It was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through various pathways, including upregulation of tumor suppressor proteins like p53 and pro-apoptotic markers such as Bax and Bid .
- Cell Cycle Arrest and Apoptosis:
Data Table: Biological Activity Overview
Case Studies
Several case studies have highlighted the efficacy of sacubitril/sacubitrilat in clinical settings:
- Heart Failure Patients:
- Cancer Treatment:
Q & A
Q. What HPLC conditions are recommended for separating sacubitril from its desethyl impurity and sacubitrilat?
Use a reversed-phase C18 column (e.g., Phenomenex Gemini-NX C18, 150 mm × 4.6 mm, 3 µm) with a gradient mobile phase combining 0.05% trifluoroacetic acid (TFA) in water and 0.05% TFA in acetonitrile. Detection at 254 nm ensures optimal separation of sacubitril, its impurities, and sacubitrilat. Validate the method per ICH Q2(R1) guidelines, ensuring precision (RSD <10%) and accuracy (recovery 90–115%) .
Q. How is sacubitril metabolized to its active form, sacubitrilat, and what experimental models validate this pathway?
Sacubitril is hydrolyzed to sacubitrilat (LBQ657) via carboxylesterase 1 (CES1) in the liver. Validate this using human liver S9 fractions incubated with sacubitril, CES1 inhibitors (e.g., BNPP), and recombinant CES1/CES2 enzymes. Monitor metabolite formation via LC-MS or validated HPLC methods. CES1-selective activity is confirmed by impaired conversion in the presence of G143E genetic variants .
Q. What physicochemical properties of sacubitrilat are critical for in vitro assays?
Sacubitrilat has a molecular weight of 383.44 g/mol (C22H25NO5), DMSO solubility (>100 mg/mL), and stability at -20°C. For enzyme inhibition assays (e.g., neprilysin IC50 = 5 nM), prepare stock solutions in DMSO and dilute in buffer to avoid precipitation. Store working solutions at -80°C for long-term stability .
Advanced Research Questions
Q. How can genetic variability in CES1 impact sacubitril activation, and how is this studied experimentally?
The CES1 G143E variant reduces sacubitril activation by ~50%. Use genotyped human liver samples or transfected cell lines expressing wild-type vs. G143E CES1 to compare sacubitrilat formation rates. Pair this with pharmacokinetic modeling to predict interindividual variability in patients. Clinical correlations can be drawn from PARADIGM-HF subanalyses linking CES1 polymorphisms to drug response .
Q. What strategies ensure robustness in stability-indicating methods for sacubitril/valsartan impurity profiling?
Apply Quality-by-Design (QbD) principles: vary column temperature (±5°C), flow rate (±0.2 mL/min), and mobile phase composition (±2% organic) to assess method robustness. Use design-of-experiments (DoE) software to identify critical parameters. Forced degradation studies (acid/base/oxidative stress) validate specificity, with resolution ≥2.0 between degradation products and APIs .
Q. How are synthetic routes optimized for sacubitril derivatives with enhanced bioactivity?
Employ multistep continuous flow synthesis for intermediates (e.g., Suzuki-Miyaura coupling with Ce0.99-xSnxPd0.01O2-δ catalyst). Optimize reaction parameters (temperature, residence time) via real-time PAT (Process Analytical Technology). For N-amidation steps, use HATU/DIPEA in DCM to achieve >90% yield. Characterize derivatives via NMR, HRMS, and X-ray crystallography .
Q. What regulatory considerations apply to impurity profiling of sacubitril in generic formulations?
Follow FDA/EMA guidelines requiring quantification of desethyl impurity (≤0.15% total impurities). Include sacubitrilat in bioequivalence studies, as it is pharmacologically active. Use validated LC-MS/MS methods to measure sacubitril, valsartan, and sacubitrilat in plasma, ensuring AUC and Cmax ratios (test/reference) within 80–125% .
Q. How do renal/hepatic impairments affect sacubitrilat pharmacokinetics, and how is this modeled preclinically?
In moderate renal impairment (eGFR 30–59 mL/min), sacubitrilat AUC increases 2.3-fold due to reduced clearance. Use population PK models incorporating eGFR and CES1 activity. For hepatic impairment, simulate reduced CES1 activity in vitro (e.g., human hepatocyte models) and correlate with clinical PK data from trials like PARADIGM-HF .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
